N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide - 1421509-88-7

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide

Catalog Number: EVT-2908195
CAS Number: 1421509-88-7
Molecular Formula: C14H20FN3O3S
Molecular Weight: 329.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Maraviroc (1)

Compound Description: Maraviroc (1) is an approved antagonist of the human CCR5 receptor, used to prevent the entry of HIV into host cells. It exhibits attractive antiviral activity and a favorable safety profile regarding hERG activity [].

4-[3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)-propyljbenzonitrile

Compound Description: This compound is an aromatase inhibitor, which are potentially useful in the endocrine therapy of estrogen-dependent diseases such as breast cancer. It was synthesized via a multi-step process involving condensation, reduction, and separation of diastereomeric racemates [].

Finrozole

Compound Description: Finrozole is a highly potent and selective nonsteroidal aromatase inhibitor, useful in the treatment of estrogen-dependent diseases [].

2-{3-[4-(2-fluorophenyl)-piperazin-1yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7)

Compound Description: This compound, alongside other N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, was synthesized and evaluated for anticonvulsant activity and serotonin receptor affinity. While inactive in the MES model, it demonstrated activity in the sc PTZ test and was classified as an ASP 1 class compound [].

2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3- dione (22)

Compound Description: This compound is another example of the N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives explored for anticonvulsant activity and serotonin receptor affinity. Like compound 7, it exhibited activity in the sc PTZ test and was classified as an ASP 1 class compound [].

2-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (23)

Compound Description: This compound belongs to the same series of N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives investigated for anticonvulsant activity and serotonin receptor affinity. It also demonstrated activity in the sc PTZ test and was classified as an ASP 1 class compound [].

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This compound exhibits specific structural features relevant to crystal structure studies [].

Cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b)

Compound Description: This silicon-containing compound, along with its carbon analog (4a), was synthesized and evaluated for its affinity at human muscarinic receptors. It demonstrated potent and selective antagonist activity at M3 receptors [].

Cyclohexyl(4-fluorophenyl)[3-(2-methylimidazol-1-yl)propyl]silanol (5b)

Compound Description: This silicon-containing compound is a derivative of cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b) and was also investigated for its affinity at human muscarinic receptors. Like 4b, it exhibited antagonist activity at M1-M5 receptors, but with less pronounced selectivity [].

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507)

Compound Description: L755507 is a β3-adrenoceptor (AR) agonist that causes a robust concentration-dependent increase in cAMP accumulation. It couples to both Gs and Gi proteins to activate adenylate cyclase and MAPK signaling pathways [].

(S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

Compound Description: L748337 is a selective β3-AR antagonist that, contrary to its antagonist activity, can activate MAPK signaling and increase extracellular acidification rate (ECAR) in cells [].

Dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates (3a–f)

Compound Description: This series of compounds incorporates a 1-(fluorophenyl)piperazin-4-ylmethyl moiety and was synthesized and tested for affinity toward serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors. They demonstrated moderate interactions with these receptors [].

Diethyl 2-[1-(fluorophenyl)piperazin-4-yl]-ethyl phosphonates (4a,b)

Compound Description: These compounds belong to the same series as the dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates and were also assessed for their affinity towards serotonin receptors [].

Diethyl 3-[1-(4-fluorophenyl)-piperazin-4-yl]-propyl phosphonate (5)

Compound Description: This compound is another member of the series of phosphonates bearing the 1-(fluorophenyl)piperazin-4-yl moiety, also evaluated for serotonin receptor affinity [].

(R)‐(+)‐(2,3‐dimethoxyphenyl)‐1‐[2‐(4‐fluorophenyl)ethyl]‐4‐piperidine methanol (M100907)

Compound Description: M100907 is a 5-HT2A receptor antagonist that prevents the increase in cortical glutamate and serotonin release, as well as the attentional performance deficit caused by NMDA receptor blockade [].

Atorvastatin

Compound Description: Atorvastatin is a pharmaceutical pollutant commonly detected in surface water. It was tested for its phytotoxicity on various plant species, revealing a significant impact on their germination and growth [].

(E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

Compound Description: This compound is synthesized via a multi-step process involving the reaction of a phosphine salt or phosphonate ester with an aldehyde, followed by hydrolysis of the intermediate acetal. It possesses specific structural features relevant to its synthesis and potential biological applications [].

BMS-289948

Compound Description: BMS-289948, with the chemical name 4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride, is an orally active gamma-secretase inhibitor. It significantly reduces beta-amyloid (Aβ) levels in the brain and plasma of APP-YAC mice and may be a potential therapy for Alzheimer's disease [].

BMS-299897

Compound Description: BMS-299897, with the chemical name 4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid, is another orally active gamma-secretase inhibitor. Like BMS-289948, it significantly reduces Aβ levels in various animal models and may be useful for treating Alzheimer's disease [].

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (SB656933)

Compound Description: SB656933 is a CXCR2 antagonist that inhibits neutrophil chemotaxis caused by alveolar macrophage-derived chemokines in COPD and smoker lungs [].

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea (Sch527123)

Compound Description: Sch527123 is a dual CXCR1 and CXCR2 antagonist that effectively inhibits neutrophil chemotaxis triggered by alveolar macrophage-derived chemokines. It shows greater efficacy than SB656933 in blocking chemotaxis [].

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carboxamide (4)

Compound Description: This compound is a process-related impurity identified during the development of Escitalopram. Its structure was elucidated using various spectral techniques, including LC-MS, IR, and NMR [].

R-(+)-trans-3,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol [(+)-PD 128,907]

Compound Description: (+)-PD 128,907 is a dopamine D3/D2 receptor agonist that effectively prevents the convulsant and lethal effects of cocaine in mice. Its anticonvulsant effects occur at doses below those causing motor impairment, suggesting a potential therapeutic window [].

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[3-phenyl-propyl]piperazine (GBR 12909)

Compound Description: GBR 12909 is a selective dopamine uptake inhibitor that can induce convulsions. Its convulsant effects can be prevented by co-administration of (+)-PD 128,907, suggesting a potential role for dopamine D3 receptor activation in modulating its toxicity [, ].

Ifenprodil

Compound Description: Ifenprodil is a noncompetitive NMDA receptor antagonist that exhibits potent anti-ischemic properties. It acts by a mechanism distinct from other NMDA antagonists like CPP, MK-801, and phencyclidine [].

SL 82.0715 ((+/-)-alpha-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol)

Compound Description: SL 82.0715 is a derivative of Ifenprodil and also acts as a noncompetitive NMDA receptor antagonist with anti-ischemic properties. Like Ifenprodil, it exhibits a unique mechanism of action compared to other NMDA antagonists [].

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: PD-128,907 is a highly selective dopamine D3 receptor agonist that induces yawning behavior in rats. This response is considered a specific behavioral marker for D3 receptor activation [].

(±)3‐(4‐(3‐(bis(4‐fluorophenyl)amino)propyl)piperazin‐1‐yl)‐1‐phenylpropan‐1‐ol (JJC 2‐010)

Compound Description: JJC 2‐010 is a rimcazole analogue that exhibits high affinity for both the dopamine transporter (DAT) and sigma1 receptors (σ1Rs). It was synthesized as part of a research program aiming to develop drugs with dual DAT and σ1R activity for reducing cocaine self-administration [].

N-(aminosulphonyl)-2-{[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl}-1,3-thiazole-4-carboxamide

Compound Description: This compound is a carboxamide derivative that exhibits antagonistic activity towards the LPA receptor. It was identified in a study exploring the development of novel LPA receptor antagonists for potential therapeutic applications [].

Haloperidol

Compound Description: Haloperidol is a sigma receptor ligand and a well-known antipsychotic drug. It inhibits vascular contractile responses in the rat tail artery by a mechanism unrelated to muscarinic receptor antagonism or endothelium-dependent pathways [].

(±)-alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol

Compound Description: This compound is another sigma receptor ligand studied for its effects on vascular contractile responses in the rat tail artery. Like Haloperidol, it inhibits contractions evoked by norepinephrine, serotonin, and KCl, suggesting a complex mechanism of action involving multiple signaling pathways [].

Epoxiconazole

Compound Description: Epoxiconazole is a triazole fungicide and a component of various fungicidal mixtures used for plant protection. It exhibits synergistic effects when combined with other azole derivatives [, ].

1-[(4-fluorophenyl)methyl]-4-[5-(2,2,2-trifluoroacetyl)-2-thienyl]-benzamide

Compound Description: This compound is a selective HDAC inhibitor and one of the compounds explicitly excluded from the scope of a patent covering novel HDAC inhibitors [].

1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]-spiro[isobenzofuran-1(3H),4'piperidine] (Lu28-179)

Compound Description: Lu28-179 is a selective sigma2 receptor antagonist that can reverse the inhibitory effects of cocaine and other sigma2 agonists on dopamine release in the rat striatum [].

Properties

CAS Number

1421509-88-7

Product Name

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]ethanesulfonamide

Molecular Formula

C14H20FN3O3S

Molecular Weight

329.39

InChI

InChI=1S/C14H20FN3O3S/c1-2-22(20,21)17-10-13(18-7-6-16-14(18)19)9-11-4-3-5-12(15)8-11/h3-5,8,13,17H,2,6-7,9-10H2,1H3,(H,16,19)

InChI Key

BWSIZOBBGRWGAY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.